
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside, abbreviated as 2-AEGAL, is a synthetic sugar derivative that has been used in a variety of scientific research applications. It is a highly versatile compound that has been used for a range of purposes, including as a substrate for glycosylation reactions, as a reagent for enzymatic synthesis, and as a tool for studying the structure and function of proteins.
Scientific Research Applications
2-AEGAL has been used for a variety of scientific research applications. It has been used as a substrate for glycosylation reactions, as a reagent for enzymatic synthesis, and as a tool for studying the structure and function of proteins. It has also been used to study the mechanism of action of enzymes involved in the biosynthesis of complex carbohydrates, and to investigate the interactions between carbohydrates and proteins.
Mechanism of Action
2-AEGAL acts as a substrate for glycosylation reactions, which involve the transfer of a sugar moiety from one molecule to another. In this reaction, the 2-AEGAL molecule is used as a donor and the acceptor molecule is usually a protein or other macromolecule. The reaction is catalyzed by an enzyme, such as a glycosyltransferase, which facilitates the transfer of the sugar moiety from the 2-AEGAL molecule to the acceptor molecule.
Biochemical and Physiological Effects
2-AEGAL has been shown to have a number of biochemical and physiological effects. It has been demonstrated to inhibit the growth of certain types of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the activity of certain enzymes, including proteases and glycosidases. Additionally, it has been demonstrated to have a variety of effects on the expression of genes involved in carbohydrate metabolism.
Advantages and Limitations for Lab Experiments
2-AEGAL is a highly versatile compound that has numerous advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of different applications. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 2-AEGAL is a highly reactive compound and should be handled with caution in the laboratory. Additionally, it can be toxic if ingested and should be handled with appropriate safety precautions.
Future Directions
There are a number of potential future directions for research involving 2-AEGAL. These include further investigation into its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential uses in drug development. Additionally, further research could be conducted into the interactions between 2-AEGAL and proteins, as well as its potential applications in biotechnology and nanotechnology. Finally, further research could be conducted into the use of 2-AEGAL as a tool for studying the structure and function of proteins.
Synthesis Methods
2-AEGAL can be synthesized in a two-step process. The first step involves the reaction of 2-azidoethanol with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose in the presence of sodium borohydride to form the desired product. The second step involves the addition of a base such as sodium hydroxide to the reaction mixture and stirring for several hours to complete the reaction. The product can then be isolated by filtration and purified by column chromatography.
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13+,14+,15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAXDKFCBLGMIZ-CWVYHPPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6357584.png)
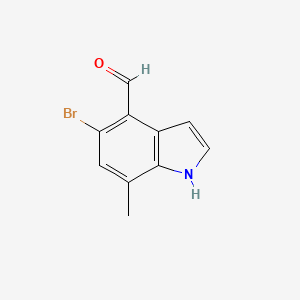
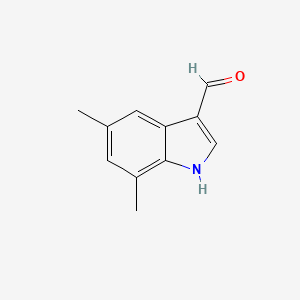

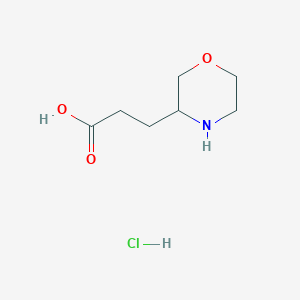
![2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B6357609.png)
![1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6357610.png)
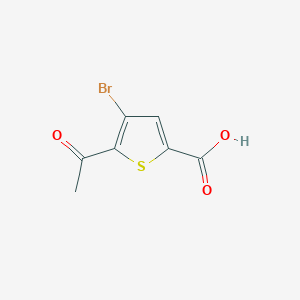
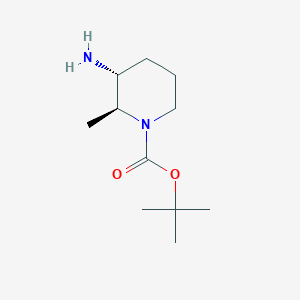
![2-Bromo-6-methylH-imidazo[1,2-a]pyridine](/img/structure/B6357650.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6357656.png)

![2-[(Boc-Amino)methyl]-3-fluoro-2-propen-1-ol](/img/structure/B6357685.png)